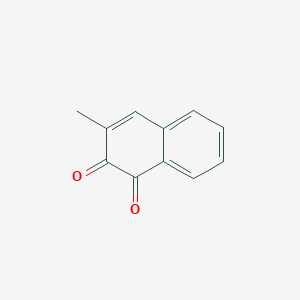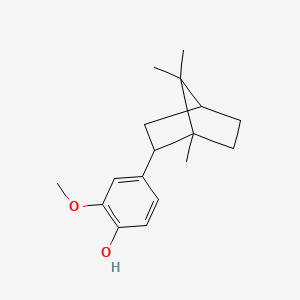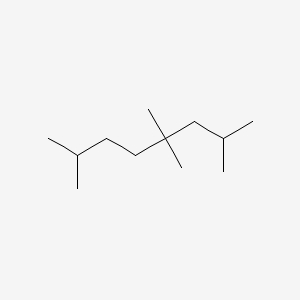
2,4,4,7-Tetramethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4,7-Tetramethyloctane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by the presence of four methyl groups attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,7-Tetramethyloctane can be achieved through several methods. One common approach involves the alkylation of octane with methylating agents under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the proper attachment of methyl groups to the octane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Industrial production often employs advanced techniques such as distillation and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4,7-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds such as 2,4,4,7-tetramethyl-1-chlorooctane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,4,4,7-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,4,7-Tetramethyloctane involves its interaction with molecular targets through various pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the presence of methyl groups influences the reactivity and selectivity of the compound, guiding the formation of specific products.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyloctane: Another branched alkane with a similar structure but different methyl group positions.
2,2,7,7-Tetramethyloctane: A compound with methyl groups at different positions, affecting its chemical properties and reactivity.
Uniqueness
2,4,4,7-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
35866-96-7 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
2,4,4,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-10(2)7-8-12(5,6)9-11(3)4/h10-11H,7-9H2,1-6H3 |
Clave InChI |
QYUWMFZODNLLRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


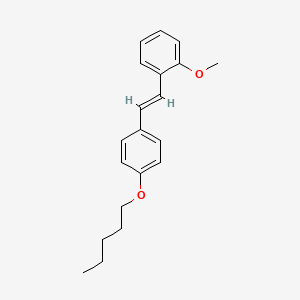
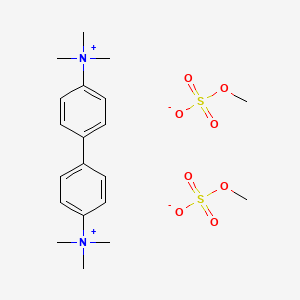
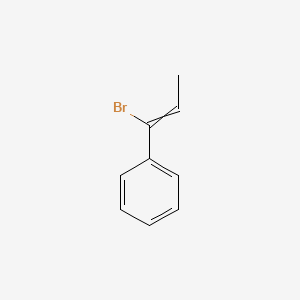
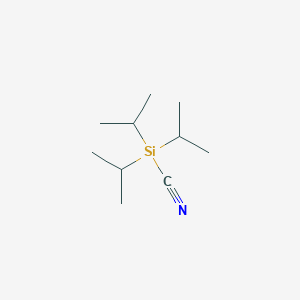
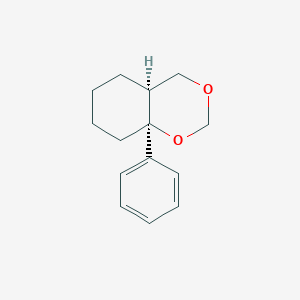
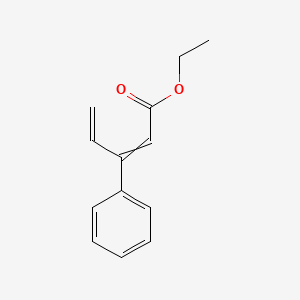

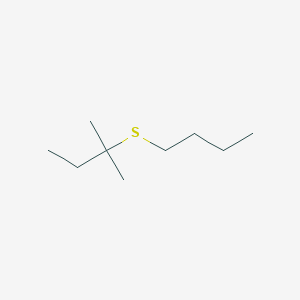

![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
